An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate Hydrochloride
An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS Number: 1354940-69-4), a valuable building block in medicinal chemistry and drug discovery. This document delves into its physicochemical properties, outlines robust synthetic strategies, discusses its applications in the development of novel therapeutics, and provides essential safety and handling information. The guide is intended to be a practical resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Significance of the Cyclobutane Motif in Drug Design
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can pre-organize appended functional groups for optimal interaction with biological targets. Unlike more flexible acyclic or larger ring systems, the puckered nature of the cyclobutane core can lead to improved metabolic stability, reduced off-target activity, and enhanced cell permeability. The incorporation of the 3-aminocyclobutanecarboxylate moiety, in particular, provides a versatile platform for introducing key pharmacophoric elements, such as charged amine groups and ester functionalities, which are crucial for target engagement and pharmacokinetic modulation.
Methyl 3-aminocyclobutanecarboxylate hydrochloride serves as a readily accessible and synthetically tractable starting material for accessing a diverse range of cyclobutane-containing compounds. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 1354940-69-4 | [1][2][3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 165.62 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Synonyms | Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | [3][4] |
Synthesis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride
Recommended Synthetic Protocol: Fischer-Speier Esterification
The most direct and widely employed method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically gaseous hydrogen chloride or thionyl chloride.
Reaction Scheme:
Figure 1. General scheme for the Fischer-Speier esterification.
Detailed Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminocyclobutane-1-carboxylic acid.
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Solvent Addition: Suspend the amino acid in anhydrous methanol. The concentration is typically in the range of 0.5 to 1.0 M.
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Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. A typical molar ratio of SOCl₂ to the amino acid is 1.2 to 1.5 equivalents. Alternatively, dry hydrogen chloride gas can be bubbled through the methanolic suspension until saturation. Causality: The addition of thionyl chloride or HCl in situ generates the acid catalyst (HCl) and also acts as a dehydrating agent, driving the equilibrium towards the ester product.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and HCl. The resulting crude solid or oil is the desired Methyl 3-aminocyclobutanecarboxylate hydrochloride.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford the pure product.
Self-Validating System: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR and IR). The hydrochloride salt formation can be confirmed by the presence of a broad N-H stretch in the IR spectrum and the chemical shift of the amine protons in the ¹H NMR spectrum.
Spectroscopic Characterization (Theoretical)
While experimental spectra for Methyl 3-aminocyclobutanecarboxylate hydrochloride are not available in the reviewed literature, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
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Methyl Ester Protons (-OCH₃): A sharp singlet is expected around 3.7 ppm.
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Cyclobutane Ring Protons: A series of complex multiplets would be observed in the range of 2.0-3.5 ppm. The protons adjacent to the amine and ester groups will be deshielded and appear at a higher chemical shift.
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Amine Protons (-NH₃⁺): A broad singlet is anticipated, with its chemical shift being concentration and solvent-dependent, typically appearing downfield (δ > 7 ppm) in deuterated solvents like DMSO-d₆.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (-C=O): A signal is expected in the range of 170-175 ppm.
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Methyl Ester Carbon (-OCH₃): A peak around 52 ppm is anticipated.
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Cyclobutane Ring Carbons: The methine carbons attached to the amine and ester groups would appear in the range of 40-60 ppm, while the methylene carbons would be found further upfield.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch (Ammonium Salt): A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt.
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C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ is anticipated for the ester carbonyl group.
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C-O Stretch (Ester): A strong band in the region of 1250-1150 cm⁻¹ is expected.
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N-H Bend (Ammonium Salt): A medium intensity band around 1600-1500 cm⁻¹ is characteristic of the N-H bending vibration.
Applications in Drug Discovery and Development
The 3-aminocyclobutanecarboxylate scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its constrained nature can impart favorable pharmacological properties.
As a Conformational Constraint
The rigid cyclobutane ring can be used to lock flexible molecules into a bioactive conformation, thereby increasing potency and selectivity for a specific biological target. This strategy is particularly useful in the design of enzyme inhibitors and receptor ligands.
Workflow for Incorporating the Scaffold:
Figure 2. Workflow for utilizing the cyclobutane scaffold.
As a Bioisostere
The cyclobutane ring can serve as a bioisosteric replacement for other cyclic or aromatic systems. This can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.
In the Synthesis of Novel Therapeutics
Derivatives of 3-aminocyclobutane-1-carboxylic acid have been explored in the development of various therapeutic agents, including antivirals, anticancer agents, and central nervous system (CNS) active compounds. The amine and carboxylic acid functionalities provide convenient handles for further chemical modification and elaboration into more complex molecular architectures.
Safety and Handling
As a responsible scientist, proper handling and safety precautions are of utmost importance.
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Hazard Statements: Based on data for similar compounds, Methyl 3-aminocyclobutanecarboxylate hydrochloride is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
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Use only outdoors or in a well-ventilated area.
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IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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IF ON SKIN: Wash with plenty of soap and water.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store at room temperature.[3]
Conclusion
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable and versatile building block for the synthesis of novel, conformationally constrained molecules with potential applications in drug discovery. Its straightforward synthesis and the synthetic handles it provides make it an attractive starting point for the exploration of new chemical space. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of the next generation of therapeutics.
References
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Ark Pharma Scientific Limited. methyl 3-aminocyclobutane-1-carboxylate hydrochloride | CAS:1354940-69-4. [Link]
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001Chemical. CAS No. 1354940-69-4, Methyl 3-aminocyclobutanecarboxylate hydrochloride. [Link]
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Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]
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PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936. [Link]
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CM-Fine-Chemicals. cas 1354940-69-4|| where to buy Methyl 3-aminocyclobutanecarboxylate hydrochloride. [Link]
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MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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Scientific Research Publishing. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. [Link]
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